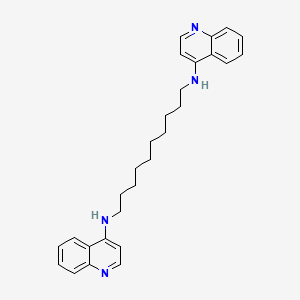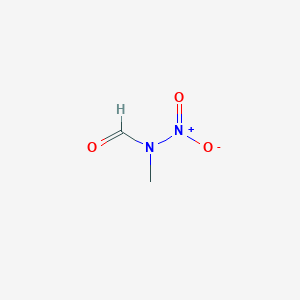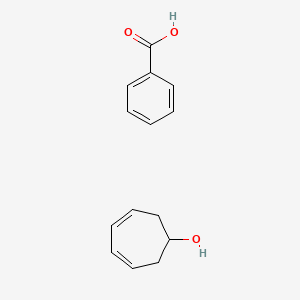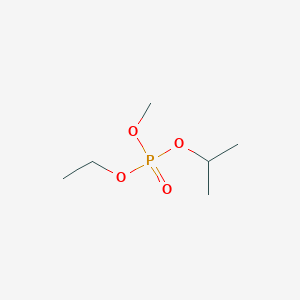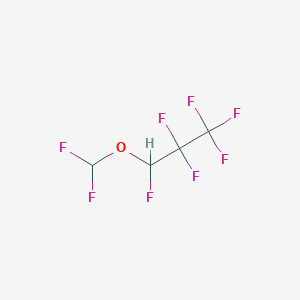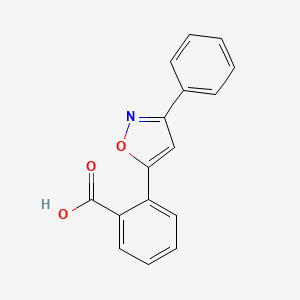![molecular formula C12H16 B14619099 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl CAS No. 60729-30-8](/img/structure/B14619099.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5210(26)]deca-3,8-diene, 1,4-dimethyl is a complex organic compound with the molecular formula C12H16 It is a derivative of dicyclopentadiene, characterized by its tricyclic structure and the presence of two methyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl typically involves the dimerization of methylcyclopentadiene. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the tricyclic structure. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Hydrogenation reactions can reduce the double bonds in the compound, converting it to a more saturated tricyclic structure.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxygenated derivatives, such as alcohols or ketones.
Reduction: Saturated tricyclic hydrocarbons.
Substitution: Halogenated tricyclic compounds.
Applications De Recherche Scientifique
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and advanced materials.
Mécanisme D'action
The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,3-dimethyl
Uniqueness
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl is unique due to the specific positioning of the methyl groups at the 1 and 4 positions. This structural variation can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.
Propriétés
Numéro CAS |
60729-30-8 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,4-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-4,6,9-11H,5,7H2,1-2H3 |
Clé InChI |
LQCOQEHQUPKMBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(C1)C3CC2(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


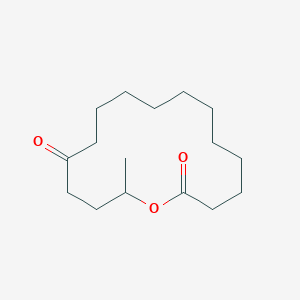
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
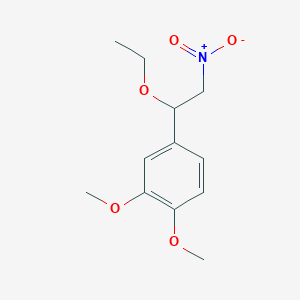
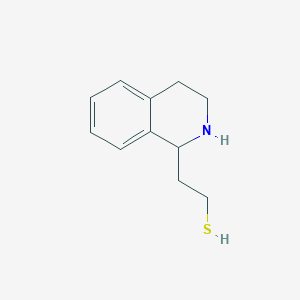
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
